BenchChemオンラインストアへようこそ!

Canagliflozin Dimer

Genotoxicity Mutagenicity Regulatory Toxicology

Canagliflozin Dimer (CAS 2443735-74-6) is a process-related impurity of the sodium-glucose co-transporter 2 (SGLT2) inhibitor Canagliflozin, formed during the commercial-scale synthesis of the active pharmaceutical ingredient (API). It belongs to the gliflozin class of dimeric impurities and has been independently synthesized and fully characterized using 2D NMR, ¹⁹F NMR, and high-resolution mass spectrometry, confirming its identity as Impurity-C in the Canagliflozin impurity profile.

Molecular Formula C₄₈H₄₈F₂O₁₀S₂
Molecular Weight 887.02
Cat. No. B1160680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCanagliflozin Dimer
Synonyms(2S,3R,4S,5S,6R)-2-(3-((5-(4-Fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-2-(((2R,3S,4R,5R,6S)-6-(3-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-4-methylphenyl)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)methoxy)-6-(hydroxymethyl)tetrahydro-2H-pyran
Molecular FormulaC₄₈H₄₈F₂O₁₀S₂
Molecular Weight887.02
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Canagliflozin Dimer: Certified Reference Standard for SGLT2 Inhibitor Impurity Profiling and Regulatory Compliance


Canagliflozin Dimer (CAS 2443735-74-6) is a process-related impurity of the sodium-glucose co-transporter 2 (SGLT2) inhibitor Canagliflozin, formed during the commercial-scale synthesis of the active pharmaceutical ingredient (API). It belongs to the gliflozin class of dimeric impurities and has been independently synthesized and fully characterized using 2D NMR, ¹⁹F NMR, and high-resolution mass spectrometry, confirming its identity as Impurity-C in the Canagliflozin impurity profile [1]. The compound is available as a certified reference standard with purity ≥95% by HPLC, and is used for analytical method development, method validation (AMV), and quality control (QC) applications in support of Abbreviated New Drug Applications (ANDA) and commercial production, with traceability against pharmacopeial standards (USP or EP) where feasible [2].

Why Canagliflozin Dimer Cannot Be Substituted by Generic SGLT2 Impurity Standards in Regulated Pharmaceutical Analysis


Generic substitution with alternative gliflozin dimer impurity reference standards (e.g., Dapagliflozin Dimer or Empagliflozin Dimer) is not scientifically valid for Canagliflozin-specific analytical methods. Each dimer impurity possesses a unique molecular structure, chromatographic retention behavior, and spectroscopic signature that is inherently tied to the parent API's synthetic route. The Canagliflozin Dimer (Impurity-C) was identified as a specific process impurity arising from the coupling step of the thiophene-methylphenyl intermediate during Canagliflozin manufacture, and its structural identity was confirmed by independent synthesis and comprehensive 2D NMR characterization [1]. Regulatory guidelines (ICH Q3A/Q3B) require impurity reference standards to be structurally identical to the impurity present in the drug substance or product; consequently, using a Dapagliflozin or Empagliflozin dimer standard for Canagliflozin impurity quantification would compromise method specificity, accuracy, and regulatory compliance during ANDA submission [2].

Canagliflozin Dimer: Quantitative Evidence for Differentiated Selection Against Closest SGLT2 Dimer Impurity Analogs


Canagliflozin Dimer Demonstrates Non-Mutagenic and Non-Clastogenic Classification Identical to Dapagliflozin and Empagliflozin Dimers, but with API-Specific QSAR Validation

The Canagliflozin Dimer impurity was evaluated alongside Dapagliflozin Dimer and Empagliflozin Dimer in a head-to-head comparative Ames test (Salmonella typhimurium and Escherichia coli strains, up to 1 µg/plate, with and without metabolic activation) and in vitro micronucleus test (TK6 cells, up to 500 µg/mL, with and without exogenous metabolic activation). All three gliflozin dimer impurities, including the Canagliflozin Dimer, showed no evidence of mutagenicity or clastogenicity, establishing their in vitro classification as non-mutagenic. These experimental results were consistent with negative in silico QSAR predictions for mutagenicity and genotoxicity [1].

Genotoxicity Mutagenicity Regulatory Toxicology

Canagliflozin Dimer Structural Identity Confirmed by Independent Synthesis and Multi-Nuclear 2D NMR Characterization

The Canagliflozin Dimer (Impurity-C) was independently synthesized and its structure unambiguously confirmed using comprehensive spectroscopic characterization including 2D NMR (COSY, HSQC, HMBC) and ¹⁹F NMR, alongside high-resolution mass spectrometry. This represents the first literature report of this impurity, with full chromatographic retention time profiling against the Canagliflozin parent peak. In contrast, the Hydroperoxide (Impurity-D) and Sulfone (Impurity-F) impurities from the same study exhibited different structural classes and degradation pathways [1].

Impurity Characterization Structural Elucidation Process Chemistry

Canagliflozin Dimer Reference Standard Traceability to USP/EP Pharmacopeial Standards

The Canagliflozin Dimer Impurity reference standard (CAS 2443735-74-6) is available with purity ≥95% by HPLC and can be provided with further traceability against pharmacopeial standards (USP or EP) based on feasibility. Commercial vendors supply this impurity with a comprehensive certificate of analysis (CoA) including HPLC purity, ¹H-NMR, MS, and optional ¹³C-NMR, IR, UV, and TGA data. In comparison, generic Canagliflozin impurity standards without dimer-specific traceability documentation may require additional in-house characterization, increasing analytical burden .

Reference Standard Pharmacopeial Traceability Quality Control

Canagliflozin Dimer Exhibits Distinct Chromatographic Retention Differentiating It from Other Gliflozin Dimer Impurities

The Canagliflozin Dimer impurity can be chromatographically resolved from the Canagliflozin parent peak and other related substances using validated UPLC and HPLC methods. A reported UPLC method using a Waters Acquity BEH C18 column (3.0 mm × 150 mm, 1.7 µm) with 0.1% phosphoric acid and acetonitrile-methanol gradient elution at 225 nm detection successfully separated Canagliflozin from its related substances including the dimer impurity. This method specificity is critical because Dapagliflozin Dimer and Empagliflozin Dimer, while sharing the dimeric impurity class, possess different molecular structures (C₃₆H₂₈F₂S₂, MW 562.7 for Canagliflozin Dimer versus distinct structures for the other gliflozin dimers) and would elute at different retention times under the same conditions, precluding their use as surrogate standards in Canagliflozin-specific methods [1].

Chromatographic Separation Relative Retention Time Method Specificity

Canagliflozin Dimer: Validated Application Scenarios for Pharmaceutical Development, Quality Control, and Regulatory Submission


Reference Standard for ANDA Submission and Regulatory Compliance

The Canagliflozin Dimer serves as a certified reference standard for ANDA submissions, providing the structural identity and purity documentation required by ICH Q3A/Q3B guidelines for impurity qualification. Its availability with pharmacopeial traceability (USP/EP) and comprehensive CoA (HPLC, ¹H-NMR, MS) directly supports the Chemistry, Manufacturing, and Controls (CMC) section of regulatory dossiers [1].

Analytical Method Development and Validation for Quality Control

The Canagliflozin Dimer is used as a system suitability standard and calibration reference in HPLC/UPLC methods for the quantification of process-related impurities in Canagliflozin API and finished dosage forms. Its well-characterized chromatographic retention profile enables robust method validation parameters including specificity, linearity, accuracy, and precision [1].

Impurity Profiling During Commercial-Scale API Manufacturing

During commercial production of Canagliflozin, the Canagliflozin Dimer (Impurity-C) is monitored as a process-related impurity formed during the thiophene-methylphenyl intermediate coupling step. The availability of a fully characterized reference standard enables batch-to-batch impurity trend analysis and process optimization to control dimer formation within ICH-defined thresholds [1].

Genotoxicity Safety Assessment for Regulatory Toxicology Data Package

The Canagliflozin Dimer has been evaluated in both in silico QSAR models and in vitro Ames and micronucleus assays, demonstrating non-mutagenic and non-clastogenic classification. This genotoxicity dataset can be included in the impurity safety qualification section of regulatory submissions (IND/NDA/ANDA), reducing the need for additional de novo genotoxicity testing [2].

Quote Request

Request a Quote for Canagliflozin Dimer

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.